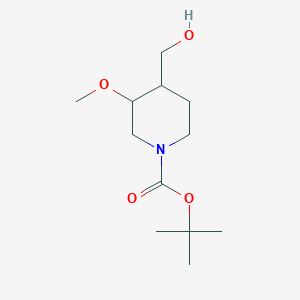

Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC18017943

Molecular Formula: C12H23NO4

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H23NO4 |

|---|---|

| Molecular Weight | 245.32 g/mol |

| IUPAC Name | tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-5-9(8-14)10(7-13)16-4/h9-10,14H,5-8H2,1-4H3 |

| Standard InChI Key | JOSHOXKNFUGGDA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)OC)CO |

Introduction

Chemical Identity and Structural Features

Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate belongs to the class of N-Boc-protected piperidine derivatives. The piperidine ring is substituted with a methoxy group at position 3 and a hydroxymethyl group at position 4, while the Boc group at the 1-position enhances solubility and stability during synthetic procedures . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₃NO₄ | |

| Molecular Weight | 245.32 g/mol | |

| Boiling Point (Predicted) | 335.3 ± 27.0 °C | |

| Density (Predicted) | 1.09 ± 0.1 g/cm³ | |

| pKa (Predicted) | 14.93 ± 0.10 |

The stereochemistry of the compound is defined as (3R,4S), as indicated by its CAS registry entry . This stereochemical configuration is critical for its interactions in biological systems, particularly in drug discovery contexts where enantioselectivity influences potency and selectivity .

Synthesis and Synthetic Applications

Synthetic Routes

The compound is typically synthesized via Mitsunobu reactions or alkylation strategies. A notable example from the literature involves its use in the preparation of AMPK activators:

-

Mitsunobu Reaction:

In a study by Kuramoto et al. (2020), tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate was coupled with methyl 5-hydroxypyridine-2-carboxylate using cyanomethylenetributylphosphorane (Tsunoda’s reagent) under Mitsunobu conditions . This reaction facilitates the formation of an ether linkage, yielding intermediates for further functionalization. -

Tosylation of Hydroxymethyl Group:

A related derivative, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (CAS 166815-96-9), is synthesized by treating the hydroxymethyl precursor with toluenesulfonyl chloride in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) . This converts the hydroxymethyl group into a tosylate, a superior leaving group for nucleophilic substitution reactions .

Role in Medicinal Chemistry

The compound serves as a key intermediate in the synthesis of second-generation AMPK activators. For instance, Kuramoto et al. (2020) utilized it to prepare 4-({4-[5-({1-[(5-ethoxypyrazin-2-yl)methyl]-4-fluoropiperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]piperazin-1-yl}methyl)benzonitrile succinate (27b), a clinical candidate with improved solubility and reduced hERG inhibitory activity . The hydroxymethyl group enables further functionalization, such as oxidation to carboxylic acids or coupling with aromatic aldehydes via reductive amination .

Physicochemical Properties and Stability

The Boc group significantly influences the compound’s physicochemical profile:

-

Solubility: The Boc group enhances solubility in organic solvents like tetrahydrofuran (THF) and dichloromethane, facilitating reactions under homogeneous conditions .

-

Stability: Under basic conditions, the Boc group is susceptible to cleavage, necessitating careful handling during deprotection steps . Predicted pKa values (~14.93) suggest that the hydroxymethyl group remains protonated under physiological conditions, influencing its reactivity in biological systems .

Applications in Drug Discovery

AMPK Activators

AMPK activators are investigated for their potential in treating metabolic disorders and cancer. Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate is a structural component of ASP4132, a preclinical AMPK activator. Modifications at the hydroxymethyl position improve pharmacokinetic properties, as demonstrated by compound 27b’s enhanced oral bioavailability and reduced cardiac toxicity .

Structure-Activity Relationship (SAR) Studies

The compound’s stereochemistry and substituent positions are pivotal in SAR studies:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume